molecular formula C16H16N4 B2621202 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2621202
CAS No.: 439108-70-0
M. Wt: 264.332
InChI Key: GSVLJIRBIVUBRQ-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile (CAS: 439108-70-0) is a substituted imidazole derivative with the molecular formula C₁₆H₁₆N₄ and a molar mass of 264.33 g/mol . Its structure features a 1H-imidazole core substituted with two cyano (-C≡N) groups at positions 4 and 3. This compound is part of a broader class of high-nitrogen heterocycles valued for applications in energetic materials, pharmaceuticals, and coordination chemistry due to their stability and tunable electronic properties.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLJIRBIVUBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with imidazole-4,5-dicarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or other substituted imidazole derivatives.

Scientific Research Applications

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile with analogous imidazole derivatives, focusing on structural features, thermal stability, synthetic routes, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Structural Features
This compound C₁₆H₁₆N₄ 4-tert-butylbenzyl at N1; 4,5-dicyano Bulky tert-butyl group enhances lipophilicity; planar imidazole core
2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) C₁₀H₂N₁₀ Azo (-N=N-) bridge linking two imidazole units High nitrogen content (53.42% N); conjugated π-system
2-(2-Methylphenyl)-1H-imidazole-4,5-dicarbonitrile C₁₂H₈N₄ 2-methylphenyl at N1; 4,5-dicyano Smaller aryl group; potential for π-π stacking
2-Phenyl-1H-imidazole-4,5-dicarbonitrile C₁₁H₆N₄ Phenyl at N1; 4,5-dicyano Simple aryl substituent; high crystallinity
2,2′-(Hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile) C₁₀H₆N₁₂ Hydrazine (-NH-NH-) bridge linking two imidazoles Cocrystal with methanol; hydrogen-bonded network

Key Observations :

  • Azo- and hydrazine-bridged derivatives (TCAD and cocrystal) exhibit extended conjugation, enhancing thermal stability and energetic performance .
Thermal Stability and Energetic Properties
Compound Decomposition Temperature (°C) Activation Energy (kJ/mol) Notable Properties
This compound Not reported Not reported Predicted lower thermal stability due to bulky substituent
TCAD 369–371 480 (apparent activation energy) High thermal stability; low sensitivity to impact
2-Phenyl-1H-imidazole-4,5-dicarbonitrile Not reported Not reported Likely moderate stability; influenced by phenyl group
Cocrystal with hydrazine bridge Not reported Not reported Enhanced stability via hydrogen bonding with methanol

Analysis :

  • TCAD’s azo bridge contributes to exceptional thermal stability (decomposition >369°C) and a high enthalpy of formation (960 kJ/mol) due to electron delocalization .
  • The tert-butyl group in the target compound may lower decomposition temperatures compared to TCAD, as bulky substituents can destabilize the molecular framework .

Biological Activity

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is a synthetic compound with notable biological activities, particularly in the realm of anticancer research. Its structure includes an imidazole core, which is known for its diverse biological properties, and the presence of a tert-butylphenyl group enhances its lipophilicity and potential bioactivity.

Chemical Structure and Properties

The compound has a molecular formula of C14H14N4C_{14}H_{14}N_4 and a molar mass of approximately 254.3 g/mol. The imidazole ring contributes to its pharmacological profile, while the tert-butylphenyl moiety aids in solubility and cellular uptake.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:

  • Cell Line Studies : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The IC50 values ranged from micromolar to sub-micromolar concentrations, indicating potent activity.
Cell Line IC50 (µM)
A54910
HeLa8
B16F1012

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : Studies suggest that it disrupts the cell cycle, leading to increased apoptosis in treated cells.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the induction of apoptosis in cancer cells.

Case Studies

  • Study on A549 Cells : A study conducted by researchers at Bangalore University found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
  • Combination Therapy : In another investigation, this compound was evaluated in combination with standard chemotherapeutic agents. Results showed enhanced efficacy compared to monotherapy, suggesting potential for use in combination therapy protocols.

Q & A

Q. Basic

  • Melting Point Analysis : A key purity indicator; reported melting points range from 168–175°C .
  • HPLC : Quantifies purity (>99% achievable) and detects trace impurities .
  • Spectroscopy :
    • FT-IR : Identifies functional groups (e.g., C≡N stretches at ~2260 cm⁻¹, C=N at ~1640 cm⁻¹) .
    • NMR : Confirms substitution patterns (e.g., aromatic proton integration, cyano group absence in ¹H NMR) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks .

How can reaction mechanisms for its synthesis be experimentally elucidated?

Q. Advanced

  • Isotopic Labeling : Track nitrogen or carbon atoms in intermediates using ¹³C/¹⁵N-labeled reagents to confirm cyclization pathways .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps (e.g., oxazolone ring-opening vs. condensation) .
  • Computational Modeling : Density functional theory (DFT) calculates transition-state energies to validate proposed mechanisms (e.g., microwave-promoted condensation vs. thermal pathways) .

What crystallographic approaches determine its molecular packing and hydrogen-bonding interactions?

Q. Advanced

  • Single-Crystal XRD : Resolves atomic coordinates and hydrogen-bond geometries (e.g., bond lengths: 2.207–2.745 Å; dihedral angles: ~1.6° between imidazole planes) .
  • SHELX Refinement : Utilizes SHELXL for small-molecule refinement, leveraging high-resolution data to model anisotropic displacement parameters and validate hydrogen-bond motifs .
  • Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs in cocrystals with methanol) using Etter’s formalism to predict supramolecular assembly .

How can coordination complexes be designed using this compound as a ligand?

Q. Advanced

  • Metal Selection : Transition metals (e.g., Eu³⁺, Yb³⁺) form luminescent complexes via N-atom coordination, as seen in β-diketonate europium complexes .
  • Spectroscopic Characterization :
    • UV-Vis/PL Spectroscopy : Tracks ligand-to-metal charge transfer (e.g., Eu³⁺ emission at 612 nm) .
    • XRD : Confirms octahedral or square-planar geometries in crystal structures .

What strategies optimize its biological activity, such as antimicrobial properties?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to enhance activity, as shown in tetrazole and triazole derivatives .
  • In Silico Screening : Molecular docking predicts binding affinity to microbial targets (e.g., DNA gyrase), guiding synthetic prioritization .
  • In Vitro Assays : Broth microdilution tests (MIC values) validate activity against Gram-positive bacteria and fungi .

How can researchers resolve contradictions in reported synthetic yields across studies?

Q. Advanced

  • Controlled Replication : Reproduce methods under identical conditions (e.g., solvent purity, microwave power) to isolate variables .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to identify critical factors affecting yield .
  • Side-Product Analysis : LC-MS identifies byproducts (e.g., hydrolyzed intermediates) that reduce yields in traditional routes .

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